molecular formula C15H18O4 B12561698 Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate CAS No. 189884-47-7

Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate

Cat. No.: B12561698
CAS No.: 189884-47-7
M. Wt: 262.30 g/mol
InChI Key: JJJHTFYISJOMIY-LBPRGKRZSA-N
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Description

Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is a chemical compound with a complex structure that includes both ester and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate typically involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the phenyl group.

    Methyl malonate: Another related compound with one less ester group.

    Propanedioic acid, dimethyl ester: A compound with similar ester groups but different structural features.

Uniqueness

Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is unique due to the presence of both ester and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

189884-47-7

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

dimethyl 2-methyl-2-[(1S)-1-phenylprop-2-enyl]propanedioate

InChI

InChI=1S/C15H18O4/c1-5-12(11-9-7-6-8-10-11)15(2,13(16)18-3)14(17)19-4/h5-10,12H,1H2,2-4H3/t12-/m0/s1

InChI Key

JJJHTFYISJOMIY-LBPRGKRZSA-N

Isomeric SMILES

CC([C@@H](C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C(C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC

Origin of Product

United States

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